molecular formula C17H18N6O B2788523 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylurea CAS No. 1396870-80-6

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylurea

Cat. No.: B2788523
CAS No.: 1396870-80-6
M. Wt: 322.372
InChI Key: SAWLEALUWNADHU-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylurea is a complex organic compound characterized by its unique structure, which includes a pyrrol-1-yl group attached to a pyridazin-3-yl moiety, linked via an aminoethyl chain to a phenylurea group

Preparation Methods

The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylurea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazin-3-yl intermediate, followed by the introduction of the pyrrol-1-yl group. The final step involves the coupling of the aminoethyl chain to the phenylurea group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylurea undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylurea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenyl-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(20-14-6-2-1-3-7-14)19-11-10-18-15-8-9-16(22-21-15)23-12-4-5-13-23/h1-9,12-13H,10-11H2,(H,18,21)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWLEALUWNADHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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